2-(4-Ethylphenyl)indoline oxalate
Overview
Description
2-(4-Ethylphenyl)indoline oxalate is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The indoline scaffold is a significant structural motif found in many natural products and synthetic compounds with diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)indoline oxalate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylphenylamine and indoline.
Formation of 2-(4-Ethylphenyl)indoline: The 4-ethylphenylamine undergoes a cyclization reaction with indoline under acidic conditions to form 2-(4-ethylphenyl)indoline.
Oxalate Formation: The 2-(4-ethylphenyl)indoline is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)indoline oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to an indoline derivative with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline and indole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
2-(4-Ethylphenyl)indoline oxalate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Indoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)indoline oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindoline: Lacks the ethyl group on the phenyl ring.
2-(4-Methylphenyl)indoline: Contains a methyl group instead of an ethyl group on the phenyl ring.
2-(4-Chlorophenyl)indoline: Contains a chlorine atom on the phenyl ring.
Uniqueness
2-(4-Ethylphenyl)indoline oxalate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethylphenyl)-2,3-dihydro-1H-indole;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.C2H2O4/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16;3-1(4)2(5)6/h3-10,16-17H,2,11H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZYLRQITAQHNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3=CC=CC=C3N2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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